(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride
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Overview
Description
The compound belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of this class of compounds include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the preparation of 1,2,4-thiadiazinane 1,1-dioxides from the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors has been described .Molecular Structure Analysis
The molecular structure of this compound is related to the parent thiadiazine structures, which have the molecular formula C3H4N2S . The sulfur atom is adjacent to at least one ring nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .Scientific Research Applications
Cognitive Enhancers and Neuroprotectors
(R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride and its analogs have been investigated for their role as potentiators of AMPA receptors. These compounds have shown promising results in enhancing cognitive functions and possess potential therapeutic applications as neuroprotective agents. For instance, a compound identified as 6-chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide demonstrated significant cognition-enhancing properties after oral administration in mice, at very low doses (Francotte et al., 2013)(Francotte et al., 2013).
Catalysis in Chemical Synthesis
These compounds have been utilized as catalysts in chemical synthesis. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was used as an efficient catalyst for the synthesis of various derivatives in water, highlighting the compound's role in facilitating organic reactions under eco-friendly conditions (Khazaei et al., 2015)(Khazaei et al., 2015).
Anticancer Activity
Certain derivatives of this compound have been synthesized and evaluated for their anticancer activity. Research has shown that some of these novel compounds exhibited reasonable or moderate anticancer activity towards various human cancer cell lines (Sławiński et al., 2015)(Sławiński et al., 2015).
Chiral Separation and Configurational Stability
These compounds' enantiomers have also been explored for their pharmacological activities. The configurational stability and the biological activity of chiral 5-arylbenzothiadiazine derivatives as AMPA receptor positive modulators were studied, revealing interesting insights into their pharmacological potential (Carrozzo et al., 2014)(Carrozzo et al., 2014).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for the activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
3-[(3R)-pyrrolidin-3-yl]-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S.ClH/c15-17(16)13-11-4-2-1-3-9(11)8-14(17)10-5-6-12-7-10;/h1-4,10,12-13H,5-8H2;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZFRSSPXPWERA-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CC3=CC=CC=C3NS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3NS2(=O)=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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